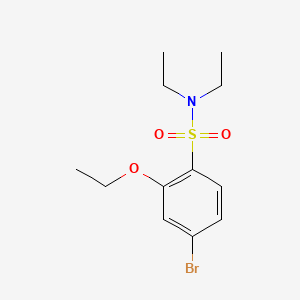![molecular formula C15H14Cl2N2O4S B2432691 2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-95-1](/img/structure/B2432691.png)
2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Routes and Structural Properties
- Synthesis and Spectroscopic Properties : A study explored the reaction of chloral with substituted anilines to form 2,2,2-trichloroethylidene anilines. Subsequent treatment of these imines with thioglycolic acid resulted in a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. High-resolution magnetic resonance spectra and ab initio calculations were used to understand the conformation of the observed products (Issac & Tierney, 1996).
Environmental Impact and Remediation
Pesticide Wastewater Treatment : A study discussed the high-strength wastewater generated by the pesticide production industry containing a variety of toxic pollutants. It highlighted that biological processes and granular activated carbon are widely used for treating such wastewaters, often achieving an 80-90% removal rate for pesticides (Goodwin et al., 2018).
Phenoxy Herbicide Sorption : Research on 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides demonstrated their sorption behaviors. It was indicated that soil organic matter and iron oxides are relevant sorbents for these herbicides, with sorption rationalized based on soil parameters such as pH, organic carbon content, and iron content (Werner et al., 2012).
Polychlorinated Biphenyls Remediation : A review focused on the remediation of Polychlorinated Biphenyls (PCBs) in soils and sediments, discussing methods like phytoremediation, microbial degradation, and dehalogenation. The review highlighted the need for further research attention on emerging methods and the possibility of using combined technologies for remediation (Jing et al., 2018).
Analytical and Methodological Insights
Studies on 3-Azabicyclo Derivatives : A mini-review described the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives and their biological activities. It noted that these heterocyclic compounds are obtained from the Mannich reaction and discussed their conformational properties and potential biological activities (Mazimba & Mosarwa, 2015).
Chlorophenols in the Aquatic Environment : An assessment of chlorophenols' impact on the aquatic environment was conducted, revealing moderate toxic effects to mammalian and aquatic life. The study indicated low persistence in the presence of adapted microflora but possible moderate to high persistence under certain environmental conditions. It also highlighted the strong organoleptic effect of chlorophenols (Krijgsheld & Gen, 1986).
Properties
IUPAC Name |
[2-chloro-4-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-3-10(9-13(14)17)15(20)18-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMACNVDSDIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetohydrazido]-4-oxobutanoic acid](/img/structure/B2432610.png)


![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)
![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)
![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)


![N-(4-acetylphenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2432627.png)
![Benzo[d][1,3]dioxol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2432630.png)
